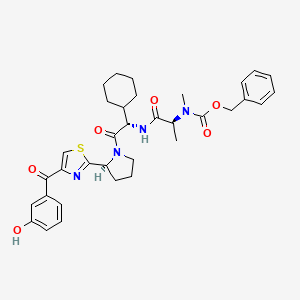

cIAP1 ligand 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H40N4O6S |

|---|---|

Molecular Weight |

632.8 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C34H40N4O6S/c1-22(37(2)34(43)44-20-23-11-5-3-6-12-23)31(41)36-29(24-13-7-4-8-14-24)33(42)38-18-10-17-28(38)32-35-27(21-45-32)30(40)25-15-9-16-26(39)19-25/h3,5-6,9,11-12,15-16,19,21-22,24,28-29,39H,4,7-8,10,13-14,17-18,20H2,1-2H3,(H,36,41)/t22-,28-,29-/m0/s1 |

InChI Key |

WAZFEKJBUJBBQP-ZRKWFTTGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OCC5=CC=CC=C5 |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of cIAP1 Ligands: A Technical Guide for Researchers

An In-depth Examination of SMAC Mimetics in Inducing Apoptosis and Modulating NF-κB Signaling for Therapeutic Advantage

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal regulator of programmed cell death and inflammatory signaling pathways. Its overexpression is a common feature in various malignancies, contributing to therapeutic resistance and tumor survival. Consequently, cIAP1 has emerged as a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the mechanism of action of cIAP1 ligands, with a primary focus on Second Mitochondria-derived Activator of Caspases (SMAC) mimetics. These small molecules are designed to mimic the endogenous IAP antagonist, SMAC/DIABLO, thereby promoting apoptosis and modulating NF-κB signaling in cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular interactions, signaling cascades, and experimental methodologies crucial for understanding and harnessing the therapeutic potential of cIAP1 ligands.

Molecular Mechanism of Action

The primary mechanism of action of cIAP1 ligands, particularly SMAC mimetics, involves the direct binding to the Baculoviral IAP Repeat (BIR) domains of cIAP1. This interaction initiates a cascade of events leading to the elimination of cIAP1 and the subsequent induction of apoptosis.

Binding to BIR Domains and Conformational Change

cIAP1, along with its close homolog cIAP2, possesses three BIR domains (BIR1, BIR2, and BIR3) and a C-terminal RING (Really Interesting New Gene) domain which confers E3 ubiquitin ligase activity. SMAC mimetics are designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the mature SMAC protein, which is the natural antagonist of IAPs.[1] This AVPI motif binds to a conserved groove on the BIR3 domain of cIAP1.[2][3]

Biochemical and structural studies have revealed that in its unliganded state, cIAP1 exists in a compact, monomeric conformation where the RING domain is sequestered, preventing its dimerization and activation.[4] The binding of a SMAC mimetic to the BIR3 domain induces a significant conformational change in the cIAP1 protein.[4] This change relieves the autoinhibitory sequestration of the RING domain, enabling it to dimerize with another cIAP1-RING domain.

Auto-ubiquitination and Proteasomal Degradation

The dimerization of the RING domains is the critical step for the activation of cIAP1's E3 ubiquitin ligase activity. Once activated, cIAP1 catalyzes its own polyubiquitination in an auto-ubiquitination process. This process is dependent on the E2 ubiquitin-conjugating enzyme UBE2N and involves the formation of complex K48/K63 and K11/K48 branched ubiquitin chains. These polyubiquitin chains act as a recognition signal for the 26S proteasome, leading to the rapid and efficient degradation of the cIAP1 protein. This degradation can occur within minutes of SMAC mimetic treatment.

The degradation of cIAP1 is a crucial event, as it removes the inhibitory brake on apoptosis and NF-κB signaling pathways.

Downstream Signaling Consequences

The degradation of cIAP1 triggers two major downstream signaling pathways with significant implications for cancer therapy: the activation of the NF-κB pathway and the induction of apoptosis.

Activation of the Non-Canonical NF-κB Pathway

In resting cells, cIAP1 is part of a complex that targets NF-κB-inducing kinase (NIK) for ubiquitination and proteasomal degradation, thereby keeping the non-canonical NF-κB pathway inactive. The degradation of cIAP1 induced by SMAC mimetics leads to the stabilization and accumulation of NIK. Stabilized NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates and processes the p100 subunit of NF-κB2 to its active p52 form. The p52 subunit then translocates to the nucleus with RelB to activate the transcription of target genes, including TNFα.

Induction of Apoptosis

The induction of apoptosis by SMAC mimetics can occur through two interconnected mechanisms, both of which are often dependent on the autocrine or paracrine production of Tumor Necrosis Factor-alpha (TNFα) that is stimulated by NF-κB activation.

-

TNFα-dependent Extrinsic Apoptosis: The newly synthesized TNFα binds to its receptor, TNFR1, on the cell surface. In the absence of cIAP1, the TNFR1 signaling complex (Complex I) is unstable. This leads to the formation of a secondary cytosolic death-inducing signaling complex (DISC) known as Complex II, which consists of FADD, pro-caspase-8, and RIPK1. The proximity of pro-caspase-8 molecules within Complex II leads to their auto-cleavage and activation. Active caspase-8 then initiates a caspase cascade by cleaving and activating downstream effector caspases, such as caspase-3 and caspase-7, ultimately leading to the execution of apoptosis.

-

Inhibition of XIAP and Intrinsic Apoptosis: While SMAC mimetics primarily target cIAP1 and cIAP2 for degradation, many also possess binding affinity for X-linked inhibitor of apoptosis protein (XIAP), another key IAP family member. XIAP directly inhibits the activity of caspase-3, -7, and -9. By binding to XIAP, SMAC mimetics can relieve this inhibition, thereby lowering the threshold for apoptosis induction.

Quantitative Data on Key cIAP1 Ligands

The following table summarizes the binding affinities and cellular activities of several prominent SMAC mimetics that are or have been in clinical development.

| Compound | Target(s) | Binding Affinity (Kd/Ki) to cIAP1 | Binding Affinity (Kd/Ki) to cIAP2 | Binding Affinity (Kd/Ki) to XIAP | cIAP1 Degradation IC50 | Cell Viability IC50 | Reference(s) |

| Birinapant (TL32711) | cIAP1, cIAP2, XIAP | <1 nM (Kd) | N/A | 45 nM (Kd) | 17 ± 11 nM (GFP-cIAP1) | ~300 nM (SUM190 cells) | |

| GDC-0152 | cIAP1, cIAP2, XIAP, ML-IAP | 17 nM (Ki) | 43 nM (Ki) | 28 nM (Ki) | N/A | N/A | |

| LCL161 | cIAP1, cIAP2, XIAP | 0.4 nM (IC50 in MDA-MB-231 cells) | N/A | 35 nM (IC50 in HEK293 cells) | N/A | 0.25 - 19 µM (various cell lines) | |

| Compound 5 (Selective) | cIAP1, cIAP2 | 3.2 nM (Ki) | 9.5 nM (Ki) | >3 µM (Ki) | N/A | 46 nM (MDA-MB-231 cells) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of cIAP1 ligands.

Protocol 1: Western Blot Analysis of cIAP1 Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of cIAP1 protein in cells treated with a SMAC mimetic.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

SMAC mimetic of interest (e.g., Birinapant)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cIAP1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the SMAC mimetic for the desired time points (e.g., 0, 1, 2, 4, 8 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities using densitometry software to determine the relative cIAP1 protein levels.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Induction

This protocol measures the activity of effector caspases-3 and -7 as a marker of apoptosis induction.

Materials:

-

Cancer cell line of interest

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and allow them to attach overnight. Treat the cells with the SMAC mimetic at various concentrations and for different durations. Include untreated and positive control (e.g., staurosporine) wells.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Lysis and Caspase Activity Measurement: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. Mix by shaking for 30 seconds to 2 minutes.

-

Incubation: Incubate the plate at room temperature for 1 to 3 hours.

-

Luminescence Reading: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly assesses the E3 ubiquitin ligase activity of cIAP1 and its ability to auto-ubiquitinate in the presence of a SMAC mimetic.

Materials:

-

Recombinant purified cIAP1 protein

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Ubiquitin

-

ATP

-

SMAC mimetic

-

Ubiquitination reaction buffer

-

Anti-cIAP1 or anti-ubiquitin antibody for Western blotting

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, ubiquitin, and recombinant cIAP1.

-

Initiation of Reaction: Add the SMAC mimetic to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-cIAP1 or anti-ubiquitin antibody to detect the formation of higher molecular weight polyubiquitinated cIAP1 species.

Protocol 4: NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway in response to SMAC mimetic treatment.

Materials:

-

Cell line stably or transiently transfected with an NF-κB luciferase reporter construct

-

SMAC mimetic

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Transfection and Seeding: Transfect cells with the NF-κB luciferase reporter plasmid. Seed the transfected cells in a 96-well plate.

-

Treatment: Treat the cells with the SMAC mimetic at various concentrations.

-

Cell Lysis and Luciferase Assay: After the desired treatment time, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates activation of the NF-κB pathway.

Conclusion

cIAP1 ligands, particularly SMAC mimetics, represent a promising class of targeted anticancer agents. Their mechanism of action is multifaceted, initiating a cascade of events that begins with the binding to cIAP1 and culminates in its degradation. This leads to the dual outcomes of NF-κB activation, which can promote an anti-tumor immune response through TNFα production, and the induction of apoptosis, directly killing cancer cells. The in-depth understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued development and optimization of these therapies. The ability to precisely measure target engagement, pathway modulation, and cellular outcomes will be critical for advancing the clinical application of cIAP1 ligands and realizing their full therapeutic potential in the fight against cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Birinapant (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Potent cIAP1 Ligands: A Technical Guide

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and its close homolog cIAP2 are key regulators of apoptosis and inflammatory signaling pathways.[1][2] As E3 ubiquitin ligases, they are central to cell survival and are often overexpressed in cancer cells, making them attractive targets for therapeutic intervention.[2][3] The discovery of small molecule ligands that antagonize cIAP1 function has paved the way for novel cancer therapies. These antagonists, often termed Smac mimetics, replicate the function of the endogenous mitochondrial protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI).[4]

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of potent cIAP1 ligands, with a focus on a representative antagonist, herein referred to as "cIAP1 Ligand 2," a conceptual molecule representing potent and selective non-peptidic Smac mimetics described in the scientific literature. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Discovery of cIAP1 Ligands

The development of cIAP1 antagonists has primarily followed two strategic paths: mimicking the endogenous Smac protein and fragment-based drug discovery.

Structure-Based Design: Smac Mimetics

The endogenous antagonist Smac/DIABLO inhibits IAP proteins by binding to a specific surface groove on their Baculoviral IAP Repeat (BIR) domains. This interaction is mediated by the N-terminal tetrapeptide motif, Ala-Val-Pro-Ile (AVPI). Early discovery efforts focused on creating peptidomimetic compounds that replicate this AVPI motif to compete with Smac for binding to the BIR3 domain of cIAP1. Subsequent optimization led to the development of potent, non-peptidic, small-molecule Smac mimetics with improved cell permeability and pharmacokinetic properties. These compounds are designed to occupy the same binding pocket on the cIAP1-BIR3 domain as the native Smac peptide.

Fragment-Based Drug Discovery (FBDD)

An alternative approach involves screening libraries of low-molecular-weight fragments to identify molecules that bind to the cIAP1-BIR3 domain. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to detect the binding of these fragments, often with millimolar affinities. The structural information gleaned from these fragment-protein complexes then guides the iterative process of "growing" or merging fragments to generate more potent lead compounds with high ligand efficiency. This strategy has successfully yielded novel, non-alanine IAP antagonists that are structurally distinct from traditional Smac mimetics.

Chemical Synthesis

The synthesis of non-peptidic Smac mimetics, such as the conceptual "this compound," typically involves multi-step organic synthesis. While specific routes are proprietary or detailed in the supplementary information of publications, a generalized synthetic scheme can be outlined. The core scaffold, often an azabicycloalkane or a related constrained structure, is designed to correctly orient the key pharmacophoric groups that mimic the AVPI peptide. The synthesis usually involves standard peptide coupling reactions, functional group interconversions, and chiral resolutions or asymmetric synthesis to obtain the desired stereochemistry, which is critical for potent activity. For specific protocols, referring to the supporting information of medicinal chemistry journals is recommended.

Quantitative Data and Biological Activity

The efficacy of cIAP1 ligands is determined by their binding affinity to the target protein and their activity in cellular models. A range of Smac mimetics have been developed with varying affinities and selectivities for different IAP family members.

Biochemical Binding Affinity

The binding affinity of ligands to the BIR3 domains of cIAP1, cIAP2, and the related XIAP is a critical measure of potency. This is typically quantified using Fluorescence Polarization (FP) assays, which measure the displacement of a fluorescently labeled probe peptide.

| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Selectivity (XIAP/cIAP1) | Reference |

| Compound 1 | 2.5 | 4.5 | 156 | 62.4 | |

| Compound 2 | 4.7 | 10.3 | 323 | 68.7 | |

| Compound 5 | 3.2 | 9.5 | >3000 | >937 | |

| Compound 7 | 3.4 | 10.2 | 3172 | 933 | |

| GDC-0152 | 17 | 43 | 28 | 1.6 |

Table 1: Comparative binding affinities of representative Smac mimetics to IAP BIR3 domains. Lower Ki values indicate higher binding affinity.

Cellular Activity

The cellular activity of cIAP1 ligands is assessed by their ability to induce the degradation of cIAP1 and subsequently trigger apoptosis in cancer cell lines. Many Smac mimetics require the presence of Tumor Necrosis Factor-alpha (TNFα) to induce cell death effectively.

| Compound | Cell Line | GI50 (nM) | Assay Type | Reference |

| Compound 5 | MDA-MB-231 | 6.4 | Cell Growth Inhibition | |

| Compound 5 | SK-OV-3 | 4.8 | Cell Growth Inhibition | |

| Lead 1 | EVSA-T | ~250 | Proliferation | |

| Lead 2 | EVSA-T | ~300 | Proliferation |

Table 2: Cellular potency of representative cIAP1 antagonists in human cancer cell lines. GI50 is the concentration required to inhibit cell growth by 50%.

Signaling Pathways and Mechanism of Action

cIAP1 and cIAP2 are critical nodes in cell death and survival signaling. They possess a C-terminal RING domain that functions as an E3 ubiquitin ligase, targeting proteins for proteasomal degradation. In the canonical NF-κB pathway, cIAP1/2 are part of the TNF receptor signaling complex and are required for the ubiquitination of RIPK1, leading to NF-κB activation and cell survival. In the non-canonical NF-κB pathway, cIAP1/2 continuously ubiquitinate and degrade NIK, keeping this pathway inactive.

Smac mimetics like "this compound" function by binding to the BIR3 domain of cIAP1. This binding induces a conformational change that activates the E3 ligase activity of the RING domain, leading to the auto-ubiquitination (or trans-ubiquitination between two cIAP1 molecules) and subsequent rapid degradation of cIAP1 by the proteasome.

The degradation of cIAP1 has two major consequences:

-

Apoptosis Induction : The removal of cIAP1 prevents the inhibition of caspase-8 activation at the TNFR1 signaling complex (Complex II), tipping the balance towards apoptosis.

-

NF-κB Activation : The degradation of cIAP1 leads to the stabilization of NIK, triggering the non-canonical NF-κB pathway. This can result in the production of TNFα, which acts in an autocrine or paracrine manner to further sensitize cells to apoptosis.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay quantitatively determines the binding affinity of a test compound for an IAP BIR domain.

-

Principle : The assay measures the change in polarization of fluorescent light emitted from a small, fluorescently labeled peptide (probe) that mimics the AVPI binding motif. When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger BIR domain protein, its tumbling is restricted, leading to high polarization.

-

Reagents :

-

Recombinant, purified cIAP1-BIR3 protein.

-

Fluorescently labeled peptide probe (e.g., FAM-AVPI).

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

Test compounds serially diluted in DMSO.

-

-

Procedure : a. Add assay buffer, fluorescent probe (at a concentration typically below its Kd), and the BIR3 protein to the wells of a black, low-volume 384-well plate. b. Add serial dilutions of the test compound. c. Incubate the plate at room temperature for 15-30 minutes to reach equilibrium. d. Measure fluorescence polarization using a suitable plate reader (e.g., with excitation at 485 nm and emission at 530 nm).

-

Data Analysis : The data are plotted as fluorescence polarization versus compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

Western Blot for cIAP1 Degradation

This method is used to confirm the on-target cellular mechanism of the compound by measuring the reduction in cIAP1 protein levels.

-

Principle : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins by size. These proteins are then transferred to a membrane and probed with antibodies specific to cIAP1 to visualize and quantify the protein.

-

Procedure : a. Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the cIAP1 ligand for a specified time course (e.g., 2-8 hours). c. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. d. Determine the total protein concentration of the lysates using a BCA or Bradford assay. e. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. g. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. h. Incubate the membrane with a primary antibody against cIAP1. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Erk1/2) to ensure equal protein loading. i. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis : The intensity of the cIAP1 band is quantified using densitometry software and normalized to the loading control. The results show the concentration-dependent reduction of cIAP1 protein levels following compound treatment.

Cell Viability and Apoptosis Assays

These assays measure the functional consequences of cIAP1 antagonism on cancer cells.

-

Cell Viability (e.g., CellTiter-Glo® Assay) : a. Seed cells in a 96-well plate and treat with a serial dilution of the compound (often in the presence of a sensitizing agent like TNFα). b. Incubate for a defined period (e.g., 72 hours). c. Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability. d. Read the luminescence on a plate reader. The GI50 or IC50 is calculated from the dose-response curve.

-

Apoptosis (Annexin V/Propidium Iodide Staining) : a. Treat cells with the compound for a period sufficient to induce apoptosis (e.g., 24 hours). b. Harvest the cells and wash with PBS. c. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). d. Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis. This provides a quantitative measure of induced cell death.

References

- 1. Ubiquitin Ligases cIAP1 and cIAP2 Limit Cell Death to Prevent Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. air.unimi.it [air.unimi.it]

- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of cIAP1 in TNF Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular inhibitor of apoptosis protein 1 (cIAP1), also known as BIRC2, is a multifaceted E3 ubiquitin ligase that plays a critical role in the tumor necrosis factor (TNF) signaling pathway. Initially identified for their ability to inhibit apoptosis, the functions of cIAP1 are now understood to extend to the intricate regulation of cell survival, inflammation, and programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms by which cIAP1 governs TNF signaling, with a focus on its interactions, enzymatic activity, and impact on downstream cellular fates. This document is intended to be a comprehensive resource, offering detailed experimental protocols and quantitative data to aid researchers in their investigation of this crucial signaling nexus.

The Core Mechanism: cIAP1 in the TNFR1 Signaling Complex

Upon binding of TNFα to its receptor, TNFR1, a multi-protein complex known as Complex I is rapidly assembled at the cell membrane. This complex serves as a primary signaling platform, and cIAP1 is a key component recruited to this assembly. The recruitment of cIAP1 is primarily mediated by its interaction with TNF receptor-associated factor 2 (TRAF2), which directly binds to the activated TNFR1.[1][2]

Once recruited, cIAP1, in conjunction with its functionally redundant paralog cIAP2, exercises its E3 ubiquitin ligase activity to catalyze the formation of polyubiquitin chains on several components of Complex I, most notably on Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] This ubiquitination is not a simple degradation signal; rather, it creates a scaffold for the recruitment of downstream signaling molecules.

cIAP1 can assemble various types of ubiquitin chains, including K11-, K48-, and K63-linked chains, on RIPK1.[3] The K63-linked polyubiquitin chains are particularly important for the recruitment of the linear ubiquitin chain assembly complex (LUBAC) and the IκB kinase (IKK) complex. This assembly is a critical step for the activation of the canonical NF-κB pathway, which in turn promotes the transcription of pro-survival and anti-apoptotic genes. In the absence of both cIAP1 and cIAP2, the polyubiquitination of RIPK1 is severely diminished, leading to impaired NF-κB activation.

Beyond its role in NF-κB activation, cIAP1-mediated ubiquitination of RIPK1 also serves to suppress its kinase activity. This is a crucial checkpoint, as the kinase activity of RIPK1 is essential for the induction of apoptosis and necroptosis. By ubiquitinating RIPK1, cIAP1 effectively holds its cell death-inducing potential in check, thereby promoting cell survival.

In situations where cIAP1 levels or activity are compromised, for instance, through the action of Smac mimetics, RIPK1 is not efficiently ubiquitinated. This allows RIPK1 to dissociate from Complex I and form a secondary cytosolic complex, known as Complex II or the ripoptosome, which contains FADD and caspase-8, leading to the initiation of apoptosis. Alternatively, under caspase-8 deficient conditions, RIPK1 can interact with RIPK3 to induce necroptosis. Therefore, cIAP1 acts as a critical switch, determining whether TNF signaling leads to cell survival or cell death.

Quantitative Data on cIAP1 Function in TNF Signaling

The following table summarizes key quantitative data related to the interactions and activity of cIAP1 in the TNF signaling pathway, providing a reference for researchers in the field.

| Parameter | Interacting Proteins | Value | Cell/System Type | Reference |

| Binding Affinity (Kd) | TRAF2 : cIAP2 | 1.7 µM | In vitro | |

| Inhibitory Concentration (IC50) | cIAP1 inhibition of procaspase-3 activation | 2-3 times that of XIAP | In vitro | |

| Ubiquitin Chain Linkage | cIAP1 on RIPK1 | K11, K48, K63, Linear | In vitro / Cellular | |

| Effect on Protein Stability | RIPK1 half-life | Significantly decreased in the presence of active cIAP1 | Mouse Embryonic Fibroblasts (MEFs) | |

| NF-κB Activation | TNFα-induced | Severely diminished in cIAP1/2 double knockout cells | Mouse Embryonic Fibroblasts (MEFs) |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: cIAP1's central role in the TNF signaling pathway.

Caption: Experimental workflow for co-immunoprecipitation.

Detailed Experimental Protocols

Co-Immunoprecipitation of cIAP1 and TRAF2

This protocol details the steps to investigate the in vivo interaction between cIAP1 and TRAF2 in response to TNFα stimulation.

Materials:

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Human or mouse cell line (e.g., HEK293T, MEFs)

-

Recombinant human or mouse TNFα

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)

-

Wash buffer (Lysis buffer with 500 mM NaCl)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Primary antibodies: rabbit anti-cIAP1, mouse anti-TRAF2

-

Isotype control antibodies (rabbit IgG, mouse IgG)

-

Protein A/G magnetic beads

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Procedure:

-

Cell Culture and Stimulation:

-

Plate cells and grow to 70-80% confluency.

-

Stimulate cells with TNFα (e.g., 20 ng/mL) for the desired time points (e.g., 0, 5, 15, 30 minutes).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add isotype control IgG and protein A/G beads to the cell lysate.

-

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-cIAP1) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three times with ice-cold wash buffer.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add elution buffer to the beads and boil at 95-100°C for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the appropriate primary antibodies (e.g., anti-TRAF2) and corresponding HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vitro Ubiquitination Assay for cIAP1 E3 Ligase Activity

This protocol outlines the procedure to assess the E3 ubiquitin ligase activity of cIAP1 on a substrate like RIPK1 in a cell-free system.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant human ubiquitin

-

Recombinant purified cIAP1 (E3 ligase)

-

Recombinant purified substrate (e.g., RIPK1)

-

10x Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)

-

10 mM ATP solution

-

SDS-PAGE sample buffer

-

Antibodies for Western blotting (anti-ubiquitin, anti-RIPK1)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, assemble the following reaction mixture on ice:

-

1 µL 10x Ubiquitination reaction buffer

-

1 µL 10 mM ATP

-

1 µL E1 enzyme (e.g., 100 nM final concentration)

-

1 µL E2 enzyme (e.g., 500 nM final concentration)

-

2 µL Ubiquitin (e.g., 5 µg)

-

1 µL Substrate (e.g., RIPK1, 1 µg)

-

1 µL cIAP1 (e.g., 0.5 µg)

-

Deionized water to a final volume of 10 µL.

-

-

Prepare a negative control reaction lacking cIAP1.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 60-90 minutes.

-

-

Stopping the Reaction:

-

Stop the reaction by adding 10 µL of 2x SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot analysis using antibodies against the substrate (e.g., anti-RIPK1) and ubiquitin to detect the ubiquitinated forms of the substrate, which will appear as a higher molecular weight smear or ladder.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to TNFα stimulation and the effect of cIAP1 modulation.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium and supplements

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Recombinant TNFα

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

If studying the effect of cIAP1, co-transfect with a cIAP1 expression plasmid or siRNA against cIAP1.

-

Incubate for 24-48 hours.

-

-

Cell Treatment:

-

Treat the transfected cells with TNFα (e.g., 10 ng/mL) for 6-8 hours. Include an untreated control.

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence (Firefly activity).

-

Add the Stop & Glo reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) and measure the luminescence again (Renilla activity).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the TNFα-treated samples by that of the untreated control.

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of cIAP1 modulation on cell viability in response to TNFα-induced apoptosis.

Materials:

-

Cell line of interest (e.g., L929, HT-29)

-

Cell culture medium

-

Recombinant TNFα

-

cIAP1 inhibitor (e.g., a Smac mimetic) or siRNA against cIAP1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with TNFα in the presence or absence of a cIAP1 inhibitor or after cIAP1 knockdown. Include appropriate controls (untreated cells, cells treated with only TNFα, cells treated with only the inhibitor/siRNA).

-

Incubate for 24-48 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, with gentle shaking.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Express the cell viability as a percentage of the untreated control.

-

Conclusion

cIAP1 is a master regulator of the TNF signaling pathway, acting as a crucial node that dictates the cellular response to TNFα. Its E3 ubiquitin ligase activity is central to its function, promoting cell survival through the activation of the NF-κB pathway while simultaneously restraining the pro-apoptotic and pro-necroptotic potential of RIPK1. The intricate balance of these activities underscores the importance of cIAP1 in maintaining cellular homeostasis and its relevance as a therapeutic target in diseases characterized by dysregulated TNF signaling, such as cancer and inflammatory disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to further unravel the complexities of cIAP1 function and to accelerate the development of novel therapeutic strategies targeting this critical signaling pathway.

References

- 1. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Both cIAP1 and cIAP2 regulate TNFalpha-mediated NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeepers of Cellular Fate: A Technical Guide to the BIR Domains of cIAP1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular inhibitor of apoptosis protein 1 (cIAP1), also known as BIRC2, is a pivotal regulator of cellular signaling pathways that govern inflammation, immunity, cell survival, and apoptosis.[1] As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 is characterized by the presence of three N-terminal baculoviral IAP repeat (BIR) domains, a central ubiquitin-associated (UBA) domain, a caspase recruitment domain (CARD), and a C-terminal Really Interesting New Gene (RING) E3 ubiquitin ligase domain.[2][3] The BIR domains are central to the function of cIAP1, acting as protein-protein interaction modules that are critical for its recruitment to signaling complexes and the regulation of its enzymatic activity. This technical guide provides an in-depth exploration of the structure and function of the cIAP1 BIR domains, their role in key signaling pathways, and the experimental methodologies used to investigate their activities.

I. The Architectural and Functional Diversity of cIAP1 BIR Domains

The three BIR domains of cIAP1 (BIR1, BIR2, and BIR3) are zinc-finger-containing motifs of approximately 70 amino acids each.[2][4] While they share a conserved structural fold, they exhibit distinct binding specificities and play non-redundant roles in cellular signaling.

A. The BIR1 Domain: A Nexus for NF-κB Signaling

The BIR1 domain of cIAP1 is primarily responsible for its interaction with TNF receptor-associated factor 2 (TRAF2). This interaction is constitutive in unstimulated cells and is crucial for recruiting cIAP1 to the TNF receptor 1 (TNFR1) signaling complex upon ligand binding. The binding of TRAF2 to the BIR1 domain is essential for the activation of the canonical NF-κB pathway. Mutational analyses have identified specific residues within the BIR1 domain that are critical for this interaction.

B. The BIR2 Domain: A Regulator of the Non-Canonical NF-κB Pathway

The BIR2 domain of cIAP1 plays a key role in the negative regulation of the non-canonical NF-κB pathway. In resting cells, cIAP1, in a complex with TRAF2 and TRAF3, mediates the ubiquitination and subsequent proteasomal degradation of NF-κB-inducing kinase (NIK). The BIR2 domain is directly involved in binding to an IAP-binding motif (IBM) within NIK, thereby targeting it for degradation and preventing the activation of the non-canonical pathway.

C. The BIR3 Domain: The Hub for SMAC Mimetics and Apoptotic Regulation

The BIR3 domain of cIAP1 contains a conserved surface groove that recognizes the N-terminal IAP-binding motif (IBM) of pro-apoptotic proteins, most notably the second mitochondria-derived activator of caspases (SMAC/DIABLO). This interaction is mimicked by a class of therapeutic agents known as SMAC mimetics. Binding of SMAC or SMAC mimetics to the BIR3 domain induces a conformational change in cIAP1, leading to the activation of its E3 ligase activity, autoubiquitination, and subsequent proteasomal degradation. This degradation of cIAP1 is a key event in the induction of apoptosis by SMAC mimetics. While the BIR3 domain can also bind to caspases, such as caspase-9, it does so with lower affinity and does not directly inhibit their catalytic activity.

II. Regulation of cIAP1 E3 Ligase Activity: An Intramolecular Affair

In its basal state, cIAP1 exists as an inactive monomer where the BIR domains, particularly a surface on the BIR3 domain, and the CARD domain interact with and sequester the RING domain. This intramolecular interaction prevents the RING domain from dimerizing, which is an essential step for its E3 ligase activity. The binding of SMAC mimetics to the BIR3 domain disrupts this autoinhibitory conformation, liberating the RING domain and allowing it to dimerize and become active. This activation leads to the autoubiquitination and degradation of cIAP1, a critical step for the pro-apoptotic effects of these compounds.

III. Quantitative Analysis of cIAP1 BIR Domain Interactions

The affinity of cIAP1 BIR domains for their binding partners is a critical determinant of their biological function. The following table summarizes key binding affinity data from the literature.

| cIAP1 Domain | Binding Partner | Affinity (Kd/Ki) | Method |

| BIR3 | Smac-5F (fluorescent probe) | 4.8 ± 0.6 nM (Kd) | Fluorescence Polarization |

| BIR3 | SMAC peptide (AVPI) | 85 nM (Kd) | Surface Plasmon Resonance |

| BIR3 | Caspase-9 peptide | 48 nM (Kd) | Surface Plasmon Resonance |

| BIR3 | GDC-0152 (SMAC mimetic) | 17 nM (Ki) | Not specified |

| BIR3 | Birinapant (SMAC mimetic) | ~1 nM (Ki) | Not specified |

| BIR3 | Debio 1143 (AT-406) | 1.9 nM (Ki) | Not specified |

IV. Signaling Pathways and Experimental Workflows

A. cIAP1 in NF-κB Signaling

cIAP1 is a central player in both the canonical and non-canonical NF-κB signaling pathways. The following diagram illustrates the key roles of cIAP1 in these pathways.

Caption: cIAP1 in Canonical and Non-Canonical NF-κB Signaling.

B. Experimental Workflow: Co-Immunoprecipitation

Co-immunoprecipitation is a fundamental technique to study protein-protein interactions. The following diagram outlines the workflow for investigating the interaction between cIAP1 and a putative binding partner.

Caption: Co-Immunoprecipitation Experimental Workflow.

V. Detailed Experimental Protocols

A. In Vitro Ubiquitination Assay for cIAP1 Activity

This protocol is adapted from methodologies described in the literature to assess the E3 ligase activity of cIAP1.

Reagents and Buffers:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant human ubiquitin

-

Recombinant purified cIAP1 (full-length or desired construct)

-

Substrate protein (e.g., recombinant RIPK1)

-

10X Ubiquitination Reaction Buffer: 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT

-

ATP solution (100 mM)

-

SDS-PAGE loading buffer

Procedure:

-

Prepare the reaction mixture on ice in a total volume of 20-50 µL.

-

Add the following components in order:

-

Nuclease-free water to the final volume

-

10X Ubiquitination Reaction Buffer (to a final concentration of 1X)

-

ATP (to a final concentration of 2-5 mM)

-

E1 enzyme (e.g., 50-100 nM final concentration)

-

E2 enzyme (e.g., 0.5-1 µM final concentration)

-

Ubiquitin (e.g., 5-10 µM final concentration)

-

Substrate protein (e.g., 1-2 µM final concentration)

-

-

Initiate the reaction by adding cIAP1 (e.g., 0.1-0.5 µM final concentration).

-

Incubate the reaction at 30-37°C for 30-90 minutes.

-

Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Analyze the ubiquitination of the substrate and autoubiquitination of cIAP1 by SDS-PAGE and Western blotting using antibodies specific for the substrate, cIAP1, and ubiquitin. A high-molecular-weight smear or laddering pattern indicates ubiquitination.

B. Co-Immunoprecipitation of cIAP1 and TRAF2

This protocol provides a detailed procedure for co-immunoprecipitating endogenous cIAP1 and TRAF2 from cultured cells.

Reagents and Buffers:

-

Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.

-

Wash Buffer: Cell Lysis Buffer with a reduced Triton X-100 concentration (e.g., 0.1%).

-

Elution Buffer: 1X SDS-PAGE loading buffer or a low pH buffer (e.g., 0.1 M glycine, pH 2.5).

-

Anti-cIAP1 antibody for immunoprecipitation.

-

Anti-TRAF2 antibody for Western blotting.

-

Control IgG (from the same species as the IP antibody).

-

Protein A/G magnetic beads or agarose slurry.

Procedure:

-

Culture cells to 80-90% confluency and treat as required.

-

Wash cells with ice-cold PBS and lyse with ice-cold Cell Lysis Buffer.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

-

Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C on a rotator.

-

Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.

-

Add the anti-cIAP1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elute the protein complexes from the beads by adding Elution Buffer and boiling (for SDS-PAGE loading buffer) or incubating at room temperature (for low pH buffer, followed by neutralization).

-

Analyze the eluate for the presence of cIAP1 and co-immunoprecipitated TRAF2 by SDS-PAGE and Western blotting.

VI. Conclusion

The BIR domains of cIAP1 are master regulators of its diverse cellular functions. Their ability to engage in specific protein-protein interactions dictates the involvement of cIAP1 in critical signaling pathways, including NF-κB activation and apoptosis. The intricate intramolecular regulation of cIAP1's E3 ligase activity by its BIR domains highlights a sophisticated mechanism of cellular control. A thorough understanding of the structure and function of these domains is paramount for the development of novel therapeutics that target the cIAP1 signaling axis for the treatment of cancer and inflammatory diseases. The experimental protocols provided herein offer a foundation for researchers to further unravel the complexities of cIAP1 biology.

References

cIAP1 versus cIAP2: A Deep Dive into Functional Redundancy and Divergence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cellular inhibitor of apoptosis proteins 1 (cIAP1) and 2 (cIAP2) are critical regulators of cell death, inflammation, and immunity. As E3 ubiquitin ligases, they play a pivotal role in various signaling pathways, most notably the tumor necrosis factor (TNF) receptor superfamily pathways. While often considered functionally redundant due to their high structural homology and overlapping substrates, emerging evidence reveals crucial non-redundant roles that have significant implications for physiology and disease, particularly in the context of cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the functional interplay between cIAP1 and cIAP2, detailing their redundant and distinct functions, the experimental methodologies used to elucidate these roles, and the signaling pathways they govern.

Core Concepts: Redundancy and Specificity

The notion of functional redundancy between cIAP1 and cIAP2 stems from early genetic studies where the deletion of either protein alone resulted in viable mice with subtle phenotypes.[1][2] This suggested a compensatory mechanism, a hypothesis that was later confirmed by studies showing that the combined loss of cIAP1 and cIAP2 leads to embryonic lethality.[3] This lethality is largely attributed to uncontrolled cell death and inflammation, highlighting their essential, albeit overlapping, roles in maintaining cellular homeostasis.[4]

The primary basis for their redundancy lies in their shared E3 ubiquitin ligase activity, which is conferred by their C-terminal RING domain.[5] This enzymatic function allows them to attach ubiquitin chains to target proteins, leading to either their degradation by the proteasome or the assembly of signaling complexes.

However, despite this redundancy, there are clear instances of functional divergence. These distinct roles are often context-dependent, varying with cell type, stimulus, and the specific signaling pathway being activated.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the expression and activity of cIAP1 and cIAP2.

| Parameter | cIAP1 | cIAP2 | Cell/Tissue Type | Key Findings | Reference |

| mRNA Expression in Breast Cancer (vs. Healthy Controls) | 13.50 mean fold increase | 8.76 mean fold increase | Breast Cancer Patients | Both cIAP1 and cIAP2 mRNA levels are significantly elevated in breast cancer patients. | |

| Association with Breast Cancer TNM Stage | Increased expression with advancing stage (I-IV) | Increased expression in stage IV | Breast Cancer Patients | cIAP1 expression correlates with disease advancement, while cIAP2 shows a significant increase in metastatic disease. | |

| Response to Smac Mimetics/TNFα in H1299 cells | Mildly responsive to TNFα, protein levels stable | Initial degradation followed by upregulation after 3 hours | H1299 Lung Cancer Cells | cIAP2 is highly sensitive to TNFα-induced upregulation, contributing to resistance to Smac mimetics. |

Signaling Pathways

cIAP1 and cIAP2 are integral components of several critical signaling pathways. Their interplay within these cascades determines the cellular outcome, which can range from survival and proliferation to apoptosis or necroptosis.

TNF-α Signaling Pathway

In the canonical TNF-α signaling pathway, both cIAP1 and cIAP2 are recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I) via their interaction with TNF receptor-associated factor 2 (TRAF2). Here, they act redundantly to mediate the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1). This ubiquitination event is crucial for the recruitment of downstream signaling molecules, leading to the activation of the canonical NF-κB pathway and cell survival. The combined absence of cIAP1 and cIAP2 abrogates RIPK1 ubiquitination, leading to the formation of a death-inducing complex (Complex II) and sensitizing cells to TNF-α-induced apoptosis.

Caption: Redundant roles of cIAP1/2 in TNF-α signaling.

Non-Canonical NF-κB Pathway

In the non-canonical NF-κB pathway, cIAP1 and cIAP2 play a crucial, and again largely redundant, negative regulatory role. They are part of a complex with TRAF2 and TRAF3 that continuously targets NF-κB-inducing kinase (NIK) for K48-linked polyubiquitination and subsequent proteasomal degradation. This keeps the non-canonical pathway inactive in unstimulated cells. Upon stimulation of certain TNFR superfamily members (e.g., BAFF-R, CD40), the TRAF-cIAP complex is recruited to the receptor, leading to the degradation of cIAP1/2 and TRAF2/3. This stabilizes NIK, allowing it to activate the downstream kinase IKKα, which in turn processes p100 to p52, leading to the activation of the non-canonical NF-κB pathway.

Caption: Redundant negative regulation of the non-canonical NF-κB pathway by cIAP1/2.

Non-Redundant Functions

A key non-redundant function is the regulation of cIAP2 levels by cIAP1. cIAP1 can target cIAP2 for ubiquitination and proteasomal degradation, while the reverse has not been observed. This creates a hierarchical relationship where cIAP1 can control the expression of its redundant counterpart.

Furthermore, in response to genotoxic stress, cIAP1 and cIAP2 have distinct roles in activating NF-κB. cIAP1 acts as the E3 ligase for NEMO (IKKγ), a critical step for IKK complex activation. In contrast, cIAP2 functions at a step downstream of NEMO ubiquitination.

Caption: Non-redundant functions of cIAP1 and cIAP2.

Experimental Protocols

The following are detailed methodologies for key experiments used to study cIAP1 and cIAP2 function.

Immunoprecipitation of TNFR1 Signaling Complex (Complex I)

This protocol is adapted from methodologies used to analyze the recruitment of cIAP1 and cIAP2 to the TNFR1 signaling complex.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T, HeLa) in 10 cm dishes and grow to 80-90% confluency.

-

Stimulate cells with human TNF-α (e.g., 20 ng/mL) for the desired time points (e.g., 0, 5, 15 minutes).

2. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 1 mL of ice-cold IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Immunoprecipitation:

-

Pre-clear the supernatant by adding 20 µL of Protein A/G agarose beads and rotating for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

Add 2-5 µg of anti-TNFR1 antibody to the pre-cleared lysate and rotate overnight at 4°C.

-

Add 30 µL of Protein A/G agarose beads and rotate for 2-4 hours at 4°C.

4. Washing and Elution:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Wash the beads three times with 1 mL of ice-cold IP lysis buffer.

-

After the final wash, aspirate all supernatant.

-

Elute the immunoprecipitated proteins by adding 50 µL of 2x Laemmli sample buffer and boiling for 5 minutes.

5. Western Blot Analysis:

-

Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blotting with antibodies against cIAP1, cIAP2, TRAF2, RIPK1, and TNFR1 to analyze the composition of the complex.

In Vitro Ubiquitination Assay

This protocol is based on methods used to demonstrate the direct E3 ligase activity of cIAP1 and cIAP2 on substrates like RIPK1.

1. Reagents:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant human ubiquitin

-

Recombinant purified GST-cIAP1 or GST-cIAP2

-

In vitro transcribed/translated 35S-methionine labeled substrate (e.g., RIPK1) or purified recombinant substrate

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

2. Reaction Setup:

-

In a microcentrifuge tube, combine the following on ice:

-

5 µL of 4x ubiquitination buffer

-

100 ng of E1 enzyme

-

500 ng of E2 enzyme

-

1 µg of ubiquitin

-

1 µg of GST-cIAP1 or GST-cIAP2

-

2 µL of 35S-labeled substrate or 1 µg of recombinant substrate

-

Nuclease-free water to a final volume of 20 µL

-

3. Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

4. Termination and Analysis:

-

Stop the reaction by adding 20 µL of 2x Laemmli sample buffer.

-

Boil the samples for 5 minutes.

-

Analyze the ubiquitination of the substrate by SDS-PAGE followed by autoradiography (for 35S-labeled substrate) or Western blotting with an anti-substrate or anti-ubiquitin antibody. A high molecular weight smear indicates polyubiquitination.

siRNA-mediated Knockdown of cIAP1 and cIAP2

This protocol describes a general procedure for transiently silencing the expression of cIAP1 and cIAP2 to study their functional redundancy.

1. Cell Seeding:

-

Seed cells (e.g., MEFs, HeLa) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

2. Transfection:

-

For each well, prepare two tubes:

-

Tube A: Dilute 50-100 pmol of siRNA (non-targeting control, cIAP1-specific, cIAP2-specific, or a combination of cIAP1 and cIAP2 siRNAs) in 100 µL of serum-free medium (e.g., Opti-MEM).

-

Tube B: Dilute 2-5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.

-

-

Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

-

Add the 200 µL of siRNA-lipid complexes dropwise to the cells in each well.

3. Incubation and Analysis:

-

Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

-

After incubation, harvest the cells for downstream applications:

-

Western Blotting: To confirm the knockdown efficiency of cIAP1 and cIAP2.

-

Functional Assays: To assess the effect of cIAP1/2 knockdown on signaling pathways (e.g., TNF-α-induced NF-κB activation) or cell viability.

-

Conclusion

The functional relationship between cIAP1 and cIAP2 is a nuanced interplay of redundancy and specificity. While they can often compensate for each other, particularly in the context of TNF-α-induced NF-κB activation and the negative regulation of the non-canonical NF-κB pathway, their distinct roles in regulating each other's expression and in response to specific stimuli like genotoxic stress are becoming increasingly apparent. For researchers and drug development professionals, understanding this complex relationship is crucial. Targeting these proteins, for instance with Smac mimetics, requires a detailed appreciation of their differential expression, regulation, and context-specific functions to predict therapeutic efficacy and potential resistance mechanisms. Future research will likely continue to uncover more specialized roles for cIAP1 and cIAP2, further refining our understanding of their importance in health and disease.

References

- 1. cIAP2 supports viability of mice lacking cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] cIAP2 supports viability of mice lacking cIAP1 and XIAP | Semantic Scholar [semanticscholar.org]

- 3. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 4. Ubiquitin Ligases cIAP1 and cIAP2 Limit Cell Death to Prevent Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. c-IAP1 and c-IAP2 Redundancy Differs between T and B Cells | PLOS One [journals.plos.org]

The Discovery of Small Molecule Smac Mimetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key family of proteins involved in the negative regulation of apoptosis is the Inhibitor of Apoptosis (IAP) family. These proteins, often overexpressed in tumor cells, function by directly binding to and inhibiting caspases, the key executioner enzymes of apoptosis. The discovery of the endogenous mitochondrial protein, Second Mitochondria-derived Activator of Caspases (Smac)/Direct IAP-Binding protein with low pI (DIABLO), which antagonizes IAPs, has paved the way for the development of a novel class of anti-cancer therapeutics: small molecule Smac mimetics. These agents mimic the N-terminal tetrapeptide motif (Ala-Val-Pro-Ile or AVPI) of mature Smac, which is crucial for its interaction with the Baculoviral IAP Repeat (BIR) domains of IAPs, thereby relieving the inhibition of caspases and promoting apoptosis.

This technical guide provides an in-depth overview of the discovery and characterization of small molecule Smac mimetics, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Comparison of Smac Mimetics

The potency and selectivity of Smac mimetics are critical parameters in their development. The following tables summarize the binding affinities (Ki) of several clinically relevant Smac mimetics for the BIR3 domains of XIAP, cIAP1, and cIAP2, as well as their cytotoxic potencies (IC50) in various cancer cell lines.

| Compound | XIAP BIR3 Ki (nM) | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | References |

| Birinapant (TL32711) | 45 | < 1 | - | |

| GDC-0152 | 28 | 17 | 43 | |

| LCL161 | 35 | - | - | |

| AT-406 (Debio 1143) | 66.4 | 1.9 | 5.1 |

Table 1: Binding Affinities (Ki) of Selected Smac Mimetics for IAP BIR3 Domains. The Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data is compiled from various sources, and experimental conditions may vary.

| Compound | MDA-MB-231 IC50 (nM) | SK-OV-3 IC50 (nM) | A549 IC50 (µM) | References |

| Birinapant (TL32711) | - | - | - | - |

| GDC-0152 | - | - | - | - |

| LCL161 | 0.4 | - | - | |

| AT-406 (Debio 1143) | - | - | >10 | |

| SM-1295 | - | Induces apoptosis at low nM | - |

Table 2: Cytotoxic Potency (IC50) of Selected Smac Mimetics in Cancer Cell Lines. The IC50 value is the concentration of the compound that inhibits cell growth by 50%. These values are highly dependent on the cell line and assay conditions (e.g., incubation time).

Experimental Protocols

The characterization of Smac mimetics involves a series of in vitro and cell-based assays to determine their binding affinity, cellular potency, and mechanism of action. Below are detailed protocols for key experiments.

Fluorescence Polarization (FP) Assay for IAP Binding

This assay measures the binding of a small molecule to a protein based on the change in the polarization of fluorescent light.

Materials:

-

Purified recombinant IAP BIR domain protein (e.g., XIAP-BIR3, cIAP1-BIR3).

-

Fluorescently labeled Smac-derived peptide probe (e.g., FITC-AVPI).

-

Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA).

-

Test Smac mimetic compounds.

-

Black, non-binding surface 384-well plates.

-

Plate reader with fluorescence polarization capabilities.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent probe in assay buffer (e.g., 1 nM).

-

Prepare a serial dilution of the IAP protein in assay buffer.

-

Prepare serial dilutions of the Smac mimetic compounds in assay buffer.

-

-

Binding Assay:

-

To each well of the 384-well plate, add the fluorescent probe.

-

Add the IAP protein to each well (at a concentration determined from a prior saturation binding experiment, typically around the Kd).

-

Add the Smac mimetic compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light, to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

The data is expressed in millipolarization units (mP).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

AlphaScreen Assay for Protein-Protein Interaction Inhibition

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay to study biomolecular interactions.

Materials:

-

His-tagged IAP BIR domain protein.

-

Biotinylated Smac-derived peptide.

-

Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).

-

Assay Buffer (e.g., 15 mM HEPES pH 7.5, 150 mM NaCl, and 0.01% Tween-20).

-

Test Smac mimetic compounds.

-

White, medium-binding 384- or 1536-well plates.

-

AlphaScreen-capable plate reader.

Protocol:

-

Reagent Preparation:

-

Prepare solutions of the His-tagged IAP protein and biotinylated Smac peptide in assay buffer at desired concentrations (determined through optimization experiments).

-

Prepare serial dilutions of the Smac mimetic compounds.

-

-

Assay Procedure:

-

Add the His-tagged IAP protein and biotinylated Smac peptide to the wells of the assay plate.

-

Add the Smac mimetic compound or vehicle control.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for binding.

-

In subdued light, add a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for 60-90 minutes.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen reader.

-

The signal is generated by the proximity of the donor and acceptor beads upon protein-peptide interaction.

-

Inhibitors will disrupt this interaction, leading to a decrease in the AlphaScreen signal.

-

Determine the IC50 values from the dose-response curves.

-

Western Blot for cIAP1 Degradation

Smac mimetics induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1. Western blotting is used to detect this reduction in cIAP1 protein levels.

Materials:

-

Cancer cell line (e.g., MDA-MB-231).

-

Smac mimetic compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-cIAP1, anti-β-actin (or GAPDH) as a loading control.

-

HRP-conjugated secondary antibody.

-

ECL substrate for chemiluminescence detection.

-

Imaging system.

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Smac mimetic for different time points (e.g., 0.5, 1, 2, 4, 6 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate to visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the cIAP1 band intensity to the loading control to determine the extent of degradation.

-

Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases-3 and -7, which are activated during apoptosis.

Materials:

-

Cancer cell line.

-

Smac mimetic compound.

-

White-walled 96-well plates.

-

Caspase-Glo® 3/7 Assay kit (Promega).

-

Luminometer.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the Smac mimetic compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

-

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of active caspase-3 and -7.

-

Plot the luminescence values against the compound concentrations to determine the dose-dependent activation of caspases.

-

Visualization of Signaling Pathways and Experimental Workflows

Smac Mimetic Mechanism of Action: TNFα-Dependent Apoptosis

Smac mimetics induce apoptosis in many cancer cells through a mechanism that is dependent on the production of Tumor Necrosis Factor-alpha (TNFα). The binding of a Smac mimetic to cIAP1/2 leads to their degradation, which in turn activates the NF-κB pathway, leading to the transcription and secretion of TNFα. This secreted TNFα then acts in an autocrine or paracrine manner to bind to its receptor (TNFR1), initiating a signaling cascade that culminates in caspase-8 activation and apoptosis.

Caption: TNFα-Dependent Apoptosis Induced by Smac Mimetics.

Smac Mimetic-Induced Non-Canonical NF-κB Signaling

The degradation of cIAP1/2 by Smac mimetics also leads to the stabilization of NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB pathway. This pathway involves the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers, which regulate the expression of genes involved in inflammation, immunity, and cell survival.

An In-Depth Technical Guide to cIAP1 Ligand 2: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cIAP1 ligand 2, a potent small molecule antagonist of the inhibitor of apoptosis proteins (IAPs). As a derivative of the well-characterized SMAC mimetic LCL161, this compound is a valuable tool for researchers studying apoptosis, NF-κB signaling, and for the development of novel therapeutics, including proteolysis-targeting chimeras (PROTACs).

Core Concepts: cIAP1 and SMAC Mimetics

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of cell death and survival pathways. It possesses a RING finger domain that confers E3 ubiquitin ligase activity, and three baculoviral IAP repeat (BIR) domains. cIAP1 is a crucial node in the tumor necrosis factor-alpha (TNF-α) signaling pathway, where it is involved in both the pro-survival NF-κB pathway and the regulation of apoptosis.

Second mitochondria-derived activator of caspases (SMAC) is an endogenous antagonist of IAP proteins. Small molecules that mimic the IAP-binding motif of SMAC, known as SMAC mimetics, have been developed as potential anti-cancer agents. These compounds, including this compound, bind to the BIR domains of IAPs, leading to the inhibition of their anti-apoptotic functions and promoting cancer cell death.

Chemical Structure and Properties of this compound

This compound, also known as E3 ligase Ligand 11, is a derivative of LCL161. Its chemical structure is presented below.

Chemical Structure of this compound:

Caption: 2D chemical structure of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| Synonyms | E3 ligase Ligand 11 |

| CAS Number | 2357114-70-4 |

| Molecular Formula | C34H40N4O6S |

| Molecular Weight | 632.77 g/mol |

| SMILES | C--INVALID-LINK--C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O">C@@HN(C)C(=O)OCC5=CC=CC=C5 |

| InChI Key | WAZFEKJBUJBBQP-GNKXFGQESA-N |

Mechanism of Action: Signaling Pathways

This compound, like other SMAC mimetics, functions by binding to the BIR domains of cIAP1 and its homolog cIAP2. This binding event triggers a conformational change in the cIAP proteins, leading to their auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1/2 has two major consequences: the activation of the non-canonical NF-κB pathway and the sensitization of cells to TNF-α-induced apoptosis.

TNF-α Signaling and NF-κB Activation